molecular formula C9H12BNO4 B124030 4-Borono-L-phenylalanine CAS No. 76410-58-7

4-Borono-L-phenylalanine

Cat. No. B124030
CAS RN: 76410-58-7
M. Wt: 209.01 g/mol
InChI Key: NFIVJOSXJDORSP-QMMMGPOBSA-N
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Description

4-Borono-L-phenylalanine (BPA) is an analog of the amino acid phenylalanine with a boron atom incorporated into its structure. It is of significant interest in the field of cancer treatment, particularly for boron neutron capture therapy (BNCT). BNCT is a binary therapy that relies on the accumulation of a boron-containing compound in tumor cells, followed by irradiation with low-energy thermal neutrons. The interaction between the boron and the neutrons leads to a nuclear reaction that is cytotoxic to the tumor cells .

Synthesis Analysis

The synthesis of BPA and its derivatives has been

Scientific Research Applications

DNA Condensation and Boron Neutron Capture Therapy Modeling

4-Borono-L-phenylalanine (BPA) has been instrumental in the field of radiation medicine, particularly in boron neutron capture therapy (BNCT). A study by Perry, Ramos-Méndez, and Milligan (2020) demonstrates BPA's role in DNA condensation when incorporated into a positively charged hexa-L-arginine peptide. This interaction is significant for modeling the DNA damage caused by high LET particles in BNCT, offering insights for accurate track structure modeling of DNA damage in radiation therapy (Perry, Ramos-Méndez, & Milligan, 2020).

In Vivo Assessment for Malignant Melanomas

Ishiwata et al. (1992) explored the in vivo assessment of BPA in tumor tissues for BNCT of malignant melanomas. They utilized a positron-emitting fluorine-18 labeled analogue of BPA, demonstrating its potential in localizing melanoma and assessing boron concentrations in tissues through PET imaging (Ishiwata et al., 1992).

Transport Mechanism in Human Glioblastoma Cells

Yoshimoto et al. (2013) investigated the transport mechanism of a fluorine-18 labeled analogue of BPA in human glioblastoma cells, comparing it with a popular amino acid PET tracer. They found that BPA was predominantly transported by system L in human glioblastoma cells, which has implications for patient selection in BNCT treatments (Yoshimoto et al., 2013).

Synthesis and Radiation Dosimetry

Ishiwata et al. (1991) described the synthesis of a fluorine-18 labeled BPA compound, noting its potential as a tracer for pancreas imaging with PET. This study also provided insights into the radiation dosimetry of the compound, contributing to the understanding of its biodistribution and imaging potential (Ishiwata et al., 1991).

Crystal Growth and Characterization

Mahalakshmi et al. (2006) focused on the crystal growth and characterization of BPA. They crystallized BPA in silica gel and analyzed the crystals using various spectroscopic techniques, contributing to the understanding of BPA's structural properties (Mahalakshmi et al., 2006).

PET Imaging and BNCT Diagnosis

Fukumitsu and Matsumoto (2021) developed an imaging technique using a fluorine-18 labeled BPA for PET in BNCT. This imaging technique is significant for treatment indication and precision in BNCT, demonstrating the tracer's utility in predicting boron concentration in tumor tissues (Fukumitsu & Matsumoto, 2021).

Overview of 4-Borono-2-[18F]fluoro-L-phenylalanine in BNCT

Ishiwata (2019) provides an extensive overview of the research on 4-borono-2-[18F]fluoro-L-phenylalanine, particularly in the context of BNCT. This comprehensive review covers the tracer's tumor-imaging potential, transport mechanisms, and clinical applications in BNCT, offering a broad perspective on its role in cancer treatment (Ishiwata, 2019).

Safety And Hazards

4-Borono-L-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Boron neutron capture therapy (BNCT), which uses 4-Borono-L-phenylalanine, has re-emerged due to several developments: small footprint accelerator-based neutron sources; high specificity third-generation boron carriers based on monoclonal antibodies, nanoparticles, among others; and treatment planning software and patient positioning devices that optimize treatment delivery and consistency . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .

properties

IUPAC Name

(2S)-2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227242
Record name 4-Boronophenylalanine
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Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-L-phenylalanine

CAS RN

76410-58-7, 90580-64-6
Record name L-p-Boronophenylalanine
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Record name 4-Boronophenylalanine
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Record name 4-Boronophenylalanine
Source EPA DSSTox
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Record name (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid
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Record name BORONOPHENYLALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
H Nakamura, M Fujiwara, Y Yamamoto - Bulletin of the Chemical …, 2000 - journal.csj.jp
… a concise and enantioselective synthetic methodology of 4-borono-L-phenylalanine (L-BPA)," … for the synthesis of enantiomerically pure 4-borono-L-phenylalanine from L-tyrosine or L-…
Number of citations: 56 www.journal.csj.jp
M Yoshimoto, N Honda, H Kurihara, K Hiroi… - Cancer …, 2018 - Wiley Online Library
… In boron neutron capture therapy (BNCT), 10 B-4-borono-L-phenylalanine (BPA) is … , significantly inhibited 18 F-FBPA and 14 C-4-borono-L-phenylalanine ( 14 C-BPA) uptake in FaDu …
Number of citations: 17 onlinelibrary.wiley.com
PJ Duggan, DA Offermann - Australian Journal of Chemistry, 2007 - CSIRO Publishing
… The boronic acid functionality was incorporated into the peptide library with 4-borono-l-phenylalanine (BPA). BPA has received much attention in recent years, particularly with regard to …
Number of citations: 39 www.publish.csiro.au
K Ishiwata - Annals of nuclear medicine, 2019 - Springer
4- 10 B-Borono-2- 18 F-fluoro-l-phenylalanine ( 18 F-FBPA) was developed for monitoring the pharmacokinetics of 4- 10 B-borono-l-phenylalanine ( 10 B-BPA) used in boron neutron …
Number of citations: 49 link.springer.com
E Balcer, J Giebułtowicz, M Sochacka, A Ruszczyńska… - Molecules, 2023 - mdpi.com
… In clinical trials, a derivative of phenylalanine containing one boron atom per molecule, 4-borono-L-phenylalanine (BPA), has been extensively studied [1]. The transportation of BPA to …
Number of citations: 7 www.mdpi.com
S Iimura, W Wu - Tetrahedron Letters, 2010 - Elsevier
… triflate derivative with pinacolborane: practical route to 4-borono-l-phenylalanine (l-BPA) derivatives … This represents a practical entry to 4-borono-l-phenylalanine (l-BPA) derivatives. …
Number of citations: 20 www.sciencedirect.com
E Balcer, M Sobiech, J Giebułtowicz, M Sochacka… - Polymers, 2023 - mdpi.com
… The aim of this study was to create molecularly imprinted polymers (MIPs) that are specific towards 4-borono-L-phenylalanine (BPA) to serve as boron compound carriers. The …
Number of citations: 10 www.mdpi.com
N Kondo, F Hirano, T Temma - Pharmaceutics, 2022 - mdpi.com
… Although 4-borono-l-phenylalanine (4-BPA) is currently the only marketed agent available for boron neutron capture therapy (BNCT), its low water solubility raises concerns. In this study…
Number of citations: 11 www.mdpi.com
M Yoshimoto, H Kurihara, N Honda, K Kawai… - Nuclear medicine and …, 2013 - Elsevier
… The representative 10 B carrier used in clinical trials is 4-borono-L-phenylalanine (BPA), and a preferable tumor to normal tissue ratio is greater than 3–5 [4]. Therefore, estimation of 10 …
Number of citations: 56 www.sciencedirect.com
H Nakamura, M Fujiwara, Y Yamamoto - Frontiers in Neutron Capture …, 2001 - Springer
4-Boronophenylalanine (BPA) 1 is a practical boron compound, which is clinically used not only for the treatment of malignant melanoma but also for that of brain tumor, on neutron …
Number of citations: 86 link.springer.com

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